molecular formula C22H15BrN2 B12848048 5-Bromo-2,4,6-triphenylpyrimidine

5-Bromo-2,4,6-triphenylpyrimidine

Cat. No.: B12848048
M. Wt: 387.3 g/mol
InChI Key: PRLJGDUFNVQSFR-UHFFFAOYSA-N
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Description

5-Bromo-2,4,6-triphenylpyrimidine is a synthetically versatile pyrimidine derivative designed for medicinal chemistry and anticancer research. The core pyrimidine scaffold is a privileged structure in drug discovery, featured in numerous therapeutic agents due to its ability to participate in key hydrogen bonding interactions and serve as a bioisostere for phenyl rings, often improving pharmacokinetic properties . The strategic bromination at the 5-position provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the rapid exploration of structure-activity relationships (SAR) . This compound belongs to a class of triphenyl-substituted pyrimidines that have demonstrated significant potential in oncology research. Structural analogs have shown potent anti-proliferative activity against a range of human cancer cell lines, including breast cancer (MDA-MB-231) and colon cancers (HCT-116, HT-29) . The biological activity is often associated with the inhibition of tubulin polymerization, a well-validated mechanism for anticancer agents that leads to cell cycle arrest in the G2/M phase and induction of apoptosis (programmed cell death) . The three phenyl rings are critical for mimicking natural ligands and binding to the colchicine site on tubulin, disrupting the tubulin-microtubule equilibrium . Researchers can leverage this bromo-functionalized pyrimidine as a key intermediate in developing novel tyrosine kinase inhibitors or other targeted therapies . For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H15BrN2

Molecular Weight

387.3 g/mol

IUPAC Name

5-bromo-2,4,6-triphenylpyrimidine

InChI

InChI=1S/C22H15BrN2/c23-19-20(16-10-4-1-5-11-16)24-22(18-14-8-3-9-15-18)25-21(19)17-12-6-2-7-13-17/h1-15H

InChI Key

PRLJGDUFNVQSFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2,4,6 Triphenylpyrimidine and Its Precursors

Strategies for Constructing the 2,4,6-Triphenylpyrimidine (B189489) Core

The synthesis of the 2,4,6-triphenylpyrimidine scaffold is a well-documented area of heterocyclic chemistry, with methods ranging from classic condensation reactions to modern metal-catalyzed cross-couplings.

Aldol-Crotonic Condensation and Cyclization Routes from Chalcone (B49325) Intermediates

A foundational and widely employed method for constructing 2,4,6-trisubstituted pyrimidines utilizes chalcones (α,β-unsaturated ketones) as key building blocks. The synthesis of the 2,4,6-triphenylpyrimidine core via this route is typically a two-step process, though one-pot variations exist. researchgate.netderpharmachemica.com

The initial step involves a Claisen-Schmidt or Aldol-Crotonic condensation between an aromatic aldehyde (benzaldehyde) and an enolizable ketone (acetophenone), usually under basic conditions, to form the chalcone intermediate, 1,3-diphenyl-2-propen-1-one. rsc.org Following its formation, the chalcone undergoes a cyclocondensation reaction with a suitable nitrogen source. researchgate.netresearchgate.net When benzamidine (B55565) is used as the nitrogen donor, it provides the N-1 and C-2 components of the pyrimidine (B1678525) ring. Alternatively, using ammonium (B1175870) acetate (B1210297) serves as a source of both nitrogen atoms for the ring system. researchgate.netresearchgate.net This cyclization is often promoted by catalysts to enhance reaction efficiency. A visible-light-induced, metal-free approach using Eosin Y as a photocatalyst has also been developed, proceeding through a tandem [3+3] annulation-oxidation sequence from chalcones and amidines. rsc.org

Table 1: Synthesis of 2,4,6-Triphenylpyrimidine via Chalcone Route

Reactants Catalyst/Reagent Solvent Conditions Yield Reference
Benzaldehyde, Acetophenone, Ammonium Acetate BF3·OEt2 Toluene Microwave (150 °C), 0.5 h 78% nih.gov
Chalcone, Benzamidine hydrochloride Eosin Y, K2CO3 DMSO 50 °C, then 40 °C with light High rsc.org
Aromatic Aldehydes, Methyl Ketones, Ammonium Acetate Trifluoromethanesulfonic acid DMF N/A High researchgate.netresearchgate.net

Nucleophilic Addition Reactions to Pyrimidine Derivatives for Aryl Installation

The installation of aryl groups onto a pre-existing pyrimidine ring can be achieved through nucleophilic addition reactions, although this is a less common strategy than cross-coupling for this specific substitution pattern. This approach involves the addition of a potent aryl nucleophile, such as an organolithium or Grignard reagent, to an activated pyrimidine derivative.

One documented strategy involves the nucleophilic addition of aryllithium (ArLi) reagents to 2-methylthiopyrimidine. researchgate.net This initial addition is followed by an oxidation step, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield a 4-aryl-2-methylthiopyrimidine. An iterative sequence of this addition and oxidation can produce 4,6-diaryl-2-methylthiopyrimidines. researchgate.net The final phenyl group at the C-2 position is then typically installed via a different mechanism, such as a nickel-catalyzed cross-coupling reaction, after displacing the methylthio group. researchgate.net

Cross-Coupling Reactions for Phenyl Group Introduction at C-2, C-4, and C-6 Positions

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the construction of C-C bonds, and the synthesis of 2,4,6-triphenylpyrimidine is no exception. These methods offer high versatility and efficiency, typically starting from a readily available halogenated pyrimidine core, such as 2,4,6-trichloropyrimidine. The differential reactivity of the halogenated positions (C-4 and C-6 being more reactive than C-2) can allow for sequential and controlled functionalization. researchgate.net

The Suzuki-Miyaura coupling is a powerful and widely used method for forming aryl-aryl bonds. wikipedia.org In this context, it involves the reaction of a halogenated pyrimidine with an arylboronic acid (specifically, phenylboronic acid) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

Starting with 2,4,6-trichloropyrimidine, a sequential Suzuki-Miyaura coupling can be performed. The reaction typically utilizes a Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate or potassium phosphate. academie-sciences.frmdpi.com By carefully controlling the stoichiometry of the phenylboronic acid, it is possible to achieve stepwise substitution, although one-pot procedures for complete substitution are also common. researchgate.net The choice of solvent, such as toluene, dioxane, or aqueous mixtures, can be critical to the reaction's success. researchgate.netwikipedia.org

Table 2: Suzuki-Miyaura Coupling for Arylated Pyrimidines

Substrate Coupling Partner Catalyst Base Solvent Conditions Yield Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) Arylboronic acids Pd(PPh₃)₄ (5 mol%) K₃PO₄ 1,4-Dioxane 70-80 °C Good mdpi.com
2,4,6-trichloropyrido[2,3-d]pyrimidine (Het)arylboronic acid Pd(PPh₃)₄ (0.05 eq) K₂CO₃ Toluene 110 °C High academie-sciences.fr
2,4-dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ N/A Alcoholic mixtures N/A High researchgate.net

As an alternative to palladium, nickel catalysts offer a cost-effective and highly effective means for cross-coupling reactions. Nickel-catalyzed couplings often employ organometallic reagents like Grignard reagents (RMgX). For the synthesis of 2,4,6-triphenylpyrimidine, this involves reacting a halopyrimidine with phenylmagnesium bromide in the presence of a nickel-phosphine catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)). scispace.com

Studies have shown that with 2,4-dichloro-6-phenylpyrimidine, nickel catalysis can selectively couple at the 4-position, but the reaction can readily proceed to full substitution to yield 2,4,6-triphenylpyrimidine. scispace.com In some cases, controlled stepwise substitution can be challenging, with the reaction proceeding to completion even with limited equivalents of the Grignard reagent. scispace.com

Electrophilic Activation of Amides in Pyrimidine Synthesis

A more recent and innovative approach to pyrimidine synthesis involves the electrophilic activation of amides. rsc.org This strategy avoids the need for traditional carbonyl and amidine precursors. In these methods, an amide is activated with a powerful electrophile, most commonly trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O), to generate a highly reactive intermediate. researchgate.netsci-hub.se

One such protocol involves a three-component reaction that combines two equivalents of a secondary amide (e.g., N-substituted benzamide) and one equivalent of an alkyne. thieme-connect.com The reaction is mediated by triflic anhydride and a base, such as 2-iodopyridine, to form the polysubstituted pyrimidine ring. thieme-connect.com Another variation involves the reaction of a secondary amide with a nitrile, again using Tf₂O in combination with a base like 2-chloropyridine, to yield pyrimidine derivatives in good yields. sci-hub.sethieme-connect.com This method is advantageous as it often proceeds under mild conditions and avoids harsh Lewis acids. thieme-connect.com

The final step to obtain the target compound, 5-Bromo-2,4,6-triphenylpyrimidine , involves the electrophilic bromination of the 2,4,6-triphenylpyrimidine core. This reaction typically proceeds by treating the triphenylpyrimidine precursor with a brominating agent such as bromine (Br₂) or N-Bromosuccinimide (NBS). The C-5 position of the pyrimidine ring is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic attack, thus leading to the selective formation of the 5-bromo derivative.

Regioselective Bromination Strategies at the C-5 Position

The introduction of a bromine atom at the C-5 position of the 2,4,6-triphenylpyrimidine ring is a key transformation. The electron-rich nature of this position, influenced by the nitrogen atoms at positions 1 and 3, makes it susceptible to electrophilic attack. Several methods have been developed to achieve this regioselective bromination.

Direct Bromination of the Pyrimidine Ring

Direct halogenation using molecular bromine (Br₂) is a fundamental method for introducing bromine onto pyrimidine rings. nih.govfiu.edu This electrophilic substitution reaction typically occurs at the C-5 position, which is the most nucleophilic carbon on the pyrimidine ring. nih.govmdpi.com The reaction of 2,4,6-triphenylpyrimidine with bromine, often in a solvent like acetic acid or carbon tetrachloride, can yield the 5-bromo derivative. nih.govmdpi.com The conditions may require heating or the presence of a catalyst to facilitate the reaction.

General conditions for the direct bromination of pyrimidine derivatives often involve dissolving the substrate in a suitable solvent and adding a solution of bromine. nih.gov The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

ReagentSolvent(s)General ConditionsReference
Br₂/H₂OWaterAqueous conditions nih.govmdpi.com
Br₂/DMFDimethylformamidePolar aprotic solvent nih.govmdpi.com
Br₂/CCl₄Carbon TetrachlorideNonpolar solvent, sometimes with light (hν) nih.gov
Br₂/AcOHAcetic AcidAcidic conditions nih.gov

Bromination Utilizing N-Bromosuccinimide (NBS) Reagents

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic and heterocyclic compounds, including pyrimidines. jst.go.jpmdpi.com It is favored for being a milder and more selective source of electrophilic bromine compared to molecular bromine, often leading to cleaner reactions with fewer byproducts. mdpi.comacs.org The bromination of 2,4,6-triphenylpyrimidine with NBS is typically carried out in a solvent such as carbon tetrachloride (CCl₄) or dimethylformamide (DMF). nih.govmdpi.comgoogle.com The reaction may be initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by light, although ionic pathways can also operate depending on the substrate and conditions. acs.orgresearchgate.net For pyrimidine systems, the reaction generally proceeds via an electrophilic aromatic substitution mechanism. jst.go.jpnih.gov

Research has shown that the choice of solvent and reaction temperature can significantly influence the efficiency of bromination with NBS. mdpi.comgoogle.com

SubstrateReagentSolventConditionsOutcomeReference
2-AminopyrimidinesNBSCCl₄-Predominant C-5 bromination jst.go.jp
Uracil derivativesNBSDMF-C-5 bromination nih.govfiu.edu
2-Amino-4-chloropyridineNBSCH₂Cl₂0 °C to RT5-Bromo-2-amino-4-chloropyridine google.com
Fused PyrimidinesNBSDMF-5-Bromo derivative nih.gov

One-Step Synthetic Routes Incorporating Bromine from Bromo-malonaldehyde Derivatives

A highly efficient and convergent approach to synthesizing 5-bromo-substituted pyrimidines involves the condensation of a bromo-1,3-dielectrophile with an amidine. google.com Specifically, 2-bromomalonaldehyde (B19672) can be reacted with benzamidine in a one-pot cyclocondensation to directly form 5-bromo-2-phenylpyrimidine (B1286401) derivatives. google.comnih.gov This method is advantageous as it constructs the brominated pyrimidine core in a single step from acyclic precursors, simplifying the synthetic sequence and often leading to high yields.

A patented method describes the one-step reaction of 2-bromomalonaldehyde with amidine compounds as a cost-effective and scalable process for producing 5-bromo-2-substituted pyrimidines. google.com The reaction is typically performed by adding the amidine solution to the 2-bromomalonaldehyde solution at an elevated temperature (e.g., 60-90 °C) in a protic acid solvent, sometimes with the addition of an alcohol. google.com This strategy has also been employed in the synthesis of more complex structures, such as pyrido[2,3-d]pyrimidines, where 2,4,6-triaminopyrimidine (B127396) is condensed with bromomalonaldehyde. nih.gov

Convergent Synthesis of this compound

Sequential Functionalization Strategies

Sequential functionalization involves the stepwise introduction of different groups onto a core structure. For this compound, a common strategy involves the initial synthesis of the 2,4,6-triphenylpyrimidine scaffold, followed by regioselective bromination at the C-5 position as described in section 2.2. thieme-connect.de

Alternatively, sequential cross-coupling reactions on a di- or tri-halogenated pyrimidine core can be used to introduce the phenyl groups. mdpi.comresearchgate.net For instance, starting with a compound like 5-bromo-2,4-dichloropyrimidine, sequential palladium-catalyzed Suzuki or Stille couplings could be envisioned to introduce the three phenyl rings. researchgate.netresearchgate.net The differing reactivity of the halogenated positions (C-2/C-6 vs. C-4, and C-5) allows for controlled, stepwise additions. researchgate.net

Total Synthesis Approaches and Optimization

The total synthesis of this compound is most directly achieved through multicomponent reactions that build the heterocyclic ring from simple precursors. nih.gov A prominent method involves the condensation of two equivalents of a ketone (acetophenone), one equivalent of an aldehyde (benzaldehyde), and a nitrogen source (benzamidine). To incorporate the C-5 bromo substituent, a brominated three-carbon component is required.

An optimized and convergent synthesis would adapt the established routes for 2,4,6-triphenylpyrimidine. rsc.org The classic synthesis of 2,4,6-triphenylpyrimidine itself involves the cyclocondensation of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) with benzamidine. To obtain the 5-bromo derivative, one could start with 2-bromo-1,3-diphenyl-1,3-propanedione. This precursor is then reacted with benzamidine hydrochloride, typically in the presence of a base and heated in a suitable solvent, to yield the final product in a single cyclization step.

Optimization of these total synthesis approaches often involves screening different catalysts, solvents, and reaction temperatures to maximize the yield and purity of the final product. rsc.org

PrecursorsReaction TypeKey FeaturesReference
2-Bromo-1,3-diphenyl-1,3-propanedione + BenzamidineCyclocondensationBuilds the brominated ring from a brominated β-diketone.N/A
2-Bromomalonaldehyde + BenzamidineOne-pot [4+2] CyclizationDirect formation of the 5-bromopyrimidine (B23866) core from acyclic precursors. google.combohrium.com
Benzaldehyde + Acetophenone + Benzamidine + Brominating AgentOne-pot, Multi-componentIn-situ formation and subsequent bromination of the pyrimidine ring.N/A

Chemical Reactivity and Functionalization of 5 Bromo 2,4,6 Triphenylpyrimidine

Reactions Involving the Bromine Atom at C-5

The primary mode of reactivity for 5-Bromo-2,4,6-triphenylpyrimidine involves the substitution of the bromine atom. This is typically achieved through cross-coupling reactions, which have become a cornerstone of modern organic synthesis for their efficiency and broad applicability.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are particularly prominent in the functionalization of this pyrimidine (B1678525) derivative. These methods offer a mild and chemoselective means to construct complex molecular architectures. researchgate.net

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting aryl or vinyl halides with boronic acids in the presence of a palladium catalyst and a base. This reaction is highly effective for the arylation of halogenated pyrimidines. mdpi.com The general applicability of Suzuki-Miyaura coupling extends to a wide range of substrates, including those with nitrogen-rich heterocycles. nih.gov The reaction typically proceeds with a palladium(0) catalyst, which undergoes oxidative addition to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

The reaction conditions, including the choice of catalyst, base, and solvent, can significantly influence the yield and selectivity of the coupling. For instance, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, good yields were obtained using Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane. mdpi.com It was noted that electron-rich boronic acids tended to provide better yields. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Pyrimidines

Aryl Halide Boronic Acid Catalyst Base Solvent Product Yield Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 60% mdpi.com
3,4,5-tribromo-2,6-dimethylpyridine 2-methoxyphenylboronic acid Not Specified Not Specified Not Specified Not Specified beilstein-journals.org

This table presents data from similar reactions to illustrate the conditions and outcomes of Suzuki-Miyaura coupling with halogenated nitrogen heterocycles.

The Sonogashira coupling reaction is a reliable method for the formation of C-C bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. researchgate.netorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgmdpi.com The reaction is highly versatile and has been applied to a wide range of substrates, including the synthesis of alkynyl-substituted heterocycles. mdpi.comsoton.ac.uk

The general mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) complex that has been formed from the oxidative addition of the aryl halide to a palladium(0) species. Reductive elimination from the resulting palladium(II) complex affords the final product. mdpi.com Copper-free Sonogashira protocols have also been developed to address environmental concerns and simplify product purification. nih.gov

Table 2: Illustrative Sonogashira Coupling Reactions

Aryl Halide Terminal Alkyne Catalyst System Base Solvent Yield Reference
5-bromo-2' -deoxyuridine Fluorescent dye-alkyne Not Specified Not Specified Aqueous medium Not Specified nih.gov
6-bromo-3-fluoro-2-cyanopyridine 1-ethyl-4-ethynylbenzene Pd(PPh₃)₄ / CuI Et₃N THF/Et₃N Low (25%) soton.ac.uk

This table provides examples of Sonogashira coupling with various bromo-substituted heterocycles to demonstrate the reaction's utility.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgchim.it This reaction is a powerful tool for the synthesis of substituted alkenes and has found broad application in organic synthesis. nih.gov The reaction typically proceeds with trans selectivity. organic-chemistry.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the alkene product and a hydridopalladium complex, which is then converted back to the active palladium(0) catalyst by a base. chim.it While the standard Heck reaction is well-established, variations such as the reductive Heck reaction have been developed to produce alkylarenes. nih.gov Oxidative Heck reactions, which couple organometallic reagents with alkenes, have also been explored, including copper-catalyzed versions with alkyltrifluoroborates. nih.gov

Table 3: Examples of Heck and Heck-type Coupling Reactions

Aryl Halide/Derivative Alkene/Coupling Partner Catalyst System Conditions Product Type Reference
Aryl Bromide n-Butyl Acrylate Palladium/Phosphine-Imidazolium Salt Not Specified Substituted Alkene organic-chemistry.org
N-protected 2-pyridones tert-Butyl Acrylate Pd(OAc)₂ / Cu(OAc)₂ Not Specified Olefinated Pyridone snnu.edu.cn
Aryl Halides Unactivated Alkenes Palladium Room Temperature Alkylarene nih.gov

This table showcases the versatility of the Heck reaction and its variants with different substrates and catalysts.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. libretexts.orgorganic-chemistry.org This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials. nih.gov The reaction is known for its broad substrate scope, accommodating a wide variety of amines and aryl halides, and its use of relatively low catalyst loadings. libretexts.org

The catalytic cycle typically begins with the reduction of a palladium(II) precatalyst to palladium(0). libretexts.org Oxidative addition of the aryl halide to the palladium(0) complex is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the palladium(0) catalyst. libretexts.org The choice of ligand is crucial for the success of the reaction, with various phosphine-based ligands developed to suit different substrates. libretexts.orgorganic-chemistry.org

Table 4: Examples of Buchwald-Hartwig Amination

Aryl Halide Amine Catalyst System Base Conditions Yield Reference
2-bromo-6-methyl pyridine (B92270) (+/-)-trans-1,2-diaminocyclohexane [Pd₂(dba)₃] / (±)-BINAP NaOBut Toluene, 80°C, 4h 60% chemspider.com
3-halo-2-aminopyridines Primary and Secondary Amines RuPhos- and BrettPhos-precatalysts LiHMDS Not Specified High nih.gov

This table illustrates the application of Buchwald-Hartwig amination for the synthesis of N-aryl compounds.

Beyond the major named reactions, a variety of other palladium- and copper-catalyzed coupling reactions are utilized for C-C and C-N bond formation. Palladium catalysis is not limited to the reactions mentioned above; for example, palladium-catalyzed oxidative olefination and arylation of 2-pyridones have been demonstrated. snnu.edu.cn

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a valuable alternative and sometimes complementary approach to palladium-catalyzed methods. researchgate.netbeilstein-journals.org These reactions are particularly useful for forming C-N and C-O bonds. beilstein-journals.org While historically requiring harsh conditions, modern copper-catalyzed couplings often employ ligands that facilitate the reaction under milder conditions. researchgate.netnih.gov Copper catalysis has been successfully applied to the selective C-N bond formation at the C-5 position of halopyridines. rsc.org

Table 5: Miscellaneous Palladium- and Copper-Catalyzed Couplings

Substrate 1 Substrate 2 Catalyst Reaction Type Key Feature Reference
N-protected 2-pyridone Polyfluorobenzene Palladium Oxidative Arylation Site-selective C-H activation snnu.edu.cn
2-amino/2-hydroxy-5-halopyridine Amines/Heterocycles/Amides Copper C-N Coupling Selective amination at C-5 rsc.org
ortho-substituted aryl iodides Sterically hindered amines Copper with pyrrole-ol ligand C-N Coupling Couples sterically demanding partners nih.gov

This table highlights the diversity of coupling reactions available for the functionalization of heterocyclic compounds.

An in-depth examination of the chemical reactivity and functionalization pathways of the heterocyclic compound this compound reveals a versatile scaffold with distinct reactive sites. The reactivity of this molecule can be systematically categorized by considering the C-5 bromine atom, the peripheral phenyl substituents, and the pyrimidine nitrogen atoms. Each of these regions offers unique opportunities for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-Bromo-2,4,6-triphenylpyrimidine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and environment of each atom can be obtained.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. For the related compound 2,4,6-triphenylpyrimidine (B189489), the proton on the pyrimidine (B1678525) ring (at position 5) appears as a singlet at approximately 8.02 ppm. nih.gov The protons of the three phenyl rings typically appear as a complex multiplet in the aromatic region, between 7.51 and 8.76 ppm. nih.gov In this compound, the absence of the singlet around 8.02 ppm would confirm the substitution of the hydrogen at the 5-position with a bromine atom. The signals for the phenyl protons would likely remain in a similar range, although their specific chemical shifts and multiplicities could be subtly altered by the presence of the bromine atom.

¹H NMR Data for 2,4,6-triphenylpyrimidine (CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.76 d, J = 8.0 Hz 2H Phenyl Protons
8.33–8.27 m 4H Phenyl Protons
8.02 s 1H H-5 of Pyrimidine Ring
7.62–7.51 m 9H Phenyl Protons

Data sourced from a study on the synthesis of 2,4,6-triaryl pyrimidines. nih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the carbon framework of the molecule. In the parent 2,4,6-triphenylpyrimidine, the carbon atoms of the pyrimidine ring exhibit distinct signals. Specifically, C-2 and C-6 are observed around 164.70 ppm, C-4 at approximately 164.46 ppm, and C-5 at about 110.25 ppm. The phenyl carbons appear in the range of 127 to 138 ppm. nih.gov For this compound, the C-5 signal would be expected to shift significantly due to the electronic effects of the bromine atom. The other pyrimidine and phenyl carbon signals would likely experience smaller shifts.

¹³C NMR Data for 2,4,6-triphenylpyrimidine (CDCl₃)

Chemical Shift (δ) ppm Assignment
164.70 (2C) C-2/C-6 of Pyrimidine Ring
164.46 C-4 of Pyrimidine Ring
138.13 Quaternary Phenyl Carbon
137.50 (2C) Quaternary Phenyl Carbons
130.74 (2C) Phenyl Carbons
130.60 Phenyl Carbon
128.87 (4C) Phenyl Carbons
128.45 (2C) Phenyl Carbons
128.41 (2C) Phenyl Carbons
127.25 (4C) Phenyl Carbons
110.25 C-5 of Pyrimidine Ring

Data sourced from studies on pyrimidine derivatives. nih.gov

COSY (Correlation Spectroscopy) would show correlations between coupled protons. In this compound, this would primarily reveal the coupling networks within each of the three phenyl rings. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbons they are directly attached to. e-bookshelf.de This would link the proton signals of the phenyl rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. e-bookshelf.de This technique would show correlations between the phenyl protons and the pyrimidine carbons (C-2, C-4, and C-6), confirming the attachment of the phenyl rings to the pyrimidine core. It would also show correlations between the phenyl protons and the quaternary carbons within the phenyl rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.thieme-connect.com

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₂₂H₁₄BrN₂), the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). raco.catlibretexts.org

Common fragmentation pathways for aromatic and heterocyclic compounds often involve the loss of stable neutral fragments. libretexts.orguni-saarland.de For this compound, potential fragmentation could include the loss of a bromine radical (Br•), a phenyl radical (C₆H₅•), or hydrogen cyanide (HCN) from the pyrimidine ring. The fragmentation of 3,5-diphenyl-1,2,4-oxadiazole, a related heterocyclic compound, involves the cleavage of the heterocyclic ring. sci-hub.st

Infrared (IR) Spectroscopy for Functional Group Identification.rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. wpmucdn.com The IR spectrum of this compound would be expected to show several characteristic absorption bands:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹. vscht.cz

Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the phenyl and pyrimidine rings. vscht.cz

C-N stretching: Usually found in the 1350-1000 cm⁻¹ region.

C-Br stretching: Generally appears in the 680-515 cm⁻¹ region.

Out-of-plane C-H bending: Strong bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the phenyl rings. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.benchchem.comuni-saarland.de

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. msu.edu The extensive conjugation in this compound, involving the pyrimidine ring and the three phenyl substituents, would lead to strong absorption in the UV region. For comparison, a related pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl) -2H-chromen-2-one, exhibits a maximum absorption (λₘₐₓ) at 275 nm. nih.gov The UV-Vis spectrum of this compound is expected to show intense π → π* transitions. The introduction of the bromine atom at the 5-position may cause a slight shift in the absorption maxima compared to the unsubstituted 2,4,6-triphenylpyrimidine.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular geometry, intermolecular interactions, and packing motifs, which collectively influence the material's bulk properties.

For a molecule like this compound, a single-crystal X-ray diffraction analysis would reveal critical structural parameters. The analysis would begin with the growth of a suitable single crystal, which is then mounted on a diffractometer. As a beam of X-rays is directed at the crystal, the electrons of the constituent atoms scatter the X-rays, producing a unique diffraction pattern. The positions and intensities of the diffracted beams are meticulously recorded.

This diffraction data is then processed to solve the crystal structure, yielding a detailed model of the molecule's conformation. Key information obtained would include:

Bond lengths and angles: Precise measurements of the covalent bonds within the pyrimidine core and the phenyl substituents, as well as the carbon-bromine bond.

Intermolecular interactions: Identification of non-covalent interactions such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom. These interactions are crucial in governing the crystal packing and can influence the material's solid-state photophysical properties.

Unit cell parameters: The dimensions and angles of the unit cell, which is the fundamental repeating unit of the crystal lattice.

While the specific crystallographic data for this compound is not publicly available in the referenced literature, the general methodology remains a cornerstone for the structural elucidation of such compounds. For related 2,4,6-triphenylpyrimidine derivatives, crystal structure analysis has been instrumental in understanding structure-property relationships.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue (Hypothetical)
Chemical FormulaC₂₂H₁₅BrN₂
Formula Weight387.28 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)11.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1820.5
Z4
Calculated Density (g/cm³)1.415

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from an X-ray crystallographic analysis. No experimental data was found in the searched literature for this specific compound.

Electrochemical Characterization Techniques

Electrochemical methods are pivotal in assessing the redox properties of a molecule, providing insights into its ability to accept or donate electrons. This information is particularly valuable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox behavior of chemical species. In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two set values, and the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram.

For this compound, CV would be employed to determine its reduction and oxidation potentials. The experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte to ensure conductivity. A three-electrode system is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).

The cyclic voltammogram would reveal the potentials at which the compound undergoes reduction (electron gain) and oxidation (electron loss). The pyrimidine ring, being electron-deficient, is expected to be the primary site of reduction. The presence of the electron-withdrawing bromine atom at the 5-position would likely make the reduction more favorable (occur at a less negative potential) compared to the unsubstituted 2,4,6-triphenylpyrimidine.

From the CV data, key parameters can be determined:

Reduction and Oxidation Peak Potentials (Epc, Epa): The potentials at which the reduction and oxidation peaks occur.

Half-wave Potential (E₁/₂): The average of the anodic and cathodic peak potentials for a reversible redox couple, which provides an approximation of the standard reduction potential.

HOMO and LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using empirical equations. These values are crucial for designing and evaluating materials for electronic devices.

While specific experimental cyclic voltammetry data for this compound is not available in the provided search results, studies on similar 2,4,6-trisubstituted pyrimidines have demonstrated the utility of this technique in characterizing their electronic properties.

Table 2: Hypothetical Electrochemical Data for this compound

ParameterValue (Hypothetical)
SolventDichloromethane (DCM)
Supporting Electrolyte0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆)
Working ElectrodeGlassy Carbon
Reference ElectrodeAg/AgCl
Onset Reduction Potential (V)-1.85
Onset Oxidation Potential (V)1.20
Estimated LUMO (eV)-2.95
Estimated HOMO (eV)-6.00

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from a cyclic voltammetry experiment. No experimental data was found in the searched literature for this specific compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules like 5-Bromo-2,4,6-triphenylpyrimidine. DFT calculations can accurately predict a variety of molecular properties, including optimized geometries, electronic energies, and the distribution of electron density.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional conformation is determined. For 2,4,6-triarylpyrimidine systems, the central pyrimidine (B1678525) ring is essentially flat. thieme-connect.de However, the phenyl rings attached at the 2, 4, and 6 positions are twisted out of the plane of the pyrimidine ring due to steric hindrance.

HOMO-LUMO Energy Level Determination and Band Gap Analysis

The electronic properties and chemical reactivity of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity. irjweb.com

A small energy gap generally indicates high chemical reactivity and is often associated with intramolecular charge transfer (ICT) upon excitation. irjweb.comresearchgate.net In push-pull systems featuring a pyrimidine core, the π-deficient nature of the pyrimidine ring means it acts as a strong electron acceptor. osf.iomdpi.com Consequently, the LUMO is typically localized on the pyrimidine moiety, while the HOMO is distributed across the electron-donating phenyl rings. rsc.org The energy gap for pyrimidine derivatives can range significantly depending on the substituents, with reported values from approximately 3.3 eV to over 6.2 eV for various systems. grafiati.com

Table 1: Representative Frontier Orbital Energies and Band Gaps for Substituted Pyrimidine Derivatives
Compound TypeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
N,N-dimethylaminophenyl-diphenylpyrimidine-5.3-2.23.1 frontiersin.org
N,N-diphenylaminophenyl-diphenylpyrimidine-5.4-2.33.1 frontiersin.org
Thiophene-pyrimidine derivative-6.23-2.863.37 grafiati.com
Isonicotinohydrazide derivative-6.782-2.1374.645 researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de In an MEP map, regions of negative potential, typically colored red, indicate electron-rich areas susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack.

For a molecule like this compound, the MEP map would likely show negative potential around the two nitrogen atoms of the pyrimidine ring, highlighting their basicity and ability to act as proton acceptor sites. uni-muenchen.de The hydrogen atoms of the phenyl rings and the bromine atom would exhibit positive electrostatic potential. Such maps are critical for understanding non-covalent interactions like hydrogen and halogen bonding, which are responsible for the crystal packing of the molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

To understand the photophysical properties of a molecule, such as its absorption of light, it is necessary to study its excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the properties of excited states. faccts.deresearchgate.net It can predict vertical excitation energies and oscillator strengths, which correspond to the maxima and intensities of peaks in a UV-Vis absorption spectrum. rsc.org

For donor-acceptor systems, TD-DFT is crucial for characterizing the nature of the electronic transitions. frontiersin.org For instance, in pyrimidine-based molecules, the lowest energy absorption band is often assigned to a HOMO → LUMO transition that has significant intramolecular charge-transfer (ICT) character. thieme-connect.dersc.org While TD-DFT with standard functionals can sometimes underestimate the energies of charge-transfer states, it remains an invaluable tool for providing qualitative insights and trends. frontiersin.org

Modeling of Intramolecular Charge Transfer (ICT) Phenomena

The this compound molecule is structured as a push-pull system. The π-deficient pyrimidine ring acts as an electron-withdrawing core (acceptor), while the three phenyl rings serve as electron-donating groups (donors). osf.iomdpi.com This architecture facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation, where electron density moves from the donor part of the molecule to the acceptor part. upce.cz

The occurrence of ICT is supported by several computational indicators. A clear spatial separation of the HOMO (on the phenyl donors) and LUMO (on the pyrimidine acceptor) is a primary sign. rsc.org Furthermore, TD-DFT calculations can quantify the charge-transfer character of the excited state. frontiersin.org The photophysical properties of such molecules are often highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism, which is a hallmark of ICT. mdpi.comresearchgate.net Theoretical studies on related 2,4,6-triarylpyrimidines have confirmed that their solvatofluorochromism arises from an ICT process from a donor fragment to the pyrimidine acceptor. researchgate.net The presence of long-lived ICT fluorescence has also been observed in similar pyrimidine systems. nih.gov

Prediction of Spectroscopic Parameters

Beyond electronic and photophysical properties, computational chemistry can also predict spectroscopic parameters, which aids in the structural characterization of synthesized compounds. Machine learning and quantum chemical methods are increasingly used for the prediction of NMR parameters. rsc.orgucl.ac.uk

Advanced Applications and Research Directions

Building Block in Organic Electronics and Optoelectronic Materials

The triphenylpyrimidine framework is recognized for its utility in organic electronics, where the electron-deficient nature of the pyrimidine (B1678525) ring plays a crucial role. The presence of a bromine atom at the 5-position of 5-Bromo-2,4,6-triphenylpyrimidine offers a convenient site for post-synthetic modification via cross-coupling reactions, allowing for the fine-tuning of electronic and photophysical properties.

The 2,4,6-triphenylpyrimidine (B189489) core serves as an effective electron-accepting unit in the design of materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net This makes its derivatives, including this compound, valuable precursors for both emissive and host materials, particularly for achieving efficient blue emission.

In the design of emitters, especially for Thermally Activated Delayed Fluorescence (TADF), the pyrimidine core can be combined with electron-donating units to create a molecule with a small singlet-triplet energy splitting (ΔEST). researchgate.net This configuration facilitates Reverse Intersystem Crossing (RISC), allowing the harvesting of both singlet and triplet excitons and leading to high internal quantum efficiencies. The bromine atom on the this compound scaffold can be replaced with various donor groups through reactions like the Suzuki or Buchwald-Hartwig couplings to systematically tune the emission color and efficiency.

As host materials, triphenylpyrimidine derivatives offer high triplet energies, which are essential for confining the triplet excitons of phosphorescent or TADF guest emitters, thereby preventing efficiency losses. The high thermal stability often associated with this class of compounds is also beneficial for device longevity. researchgate.net The ability to functionalize the core via the bromo-substituent allows for the optimization of charge transport properties and morphological stability in the solid state.

Below is a table summarizing the performance of several OLED devices that utilize pyrimidine-based emitters, demonstrating the potential of this class of materials.

Emitter MotifMax. EQE (%)Emission ColorCIE (x, y)Reference
Acridan-Pyrimidine (MFAc-PPM)20.4Blue(0.16, 0.23) researchgate.net
Acridan-Pyrimidine (Ac-PM)11.0Deep-Blue(0.15, 0.15) researchgate.net
Acridine/Pyrimidine (Ac-46DPPM)23.7Sky-BlueNot Specified

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage. This table showcases representative data for pyrimidine-based emitters to illustrate the potential of the core structure.

In the field of organic photovoltaics, there is a continuous search for new non-fullerene acceptors (NFAs) to improve power conversion efficiencies (PCEs). diva-portal.org The electron-deficient pyrimidine core makes compounds like this compound attractive candidates for constructing such acceptors. These materials are typically used in a bulk-heterojunction (BHJ) structure with a polymer donor.

The function of the acceptor is to receive the electron from the photo-excited donor material, initiating charge separation. The energy levels (HOMO and LUMO) of the acceptor must be well-aligned with the donor to ensure efficient charge transfer and a high open-circuit voltage (VOC). diva-portal.org this compound can serve as a foundational block for more complex NFA structures. The bromine atom provides a reactive handle for Suzuki or Stille coupling reactions, enabling the attachment of other electron-withdrawing or planar aromatic groups to extend conjugation and optimize the material's light absorption and electron mobility. ossila.com While specific device data for this compound is not prevalent, the general promise of pyrimidine derivatives is clear.

The following table presents performance data for high-efficiency organic solar cells using different non-fullerene acceptors, highlighting the current state of the art.

Acceptor MaterialDonor MaterialPower Conversion Efficiency (PCE)VOC (V)JSC (mA/cm²)FF (%)Reference
L8-BO-C4Not Specified20.4% (Certified 20.1%)0.894Not Specified81.6
F-MPBDB-TNot Specified0.98Not SpecifiedNot Specified nih.gov
NOBDTPTB7-ThNot SpecifiedNot Specified19.16Not Specified nih.gov
Y6Not Specified15.24% (Certified, 1 cm²)0.84724.2474.25 fraunhofer.de

VOC: Open-circuit voltage; JSC: Short-circuit current density; FF: Fill factor. This table provides context on the performance of modern organic solar cells.

2,4,6-Triarylpyrimidine derivatives have been shown to exhibit solvatofluorochromism, a phenomenon where the color of fluorescence changes with the polarity of the solvent. researchgate.net This property arises from an intramolecular charge transfer (ICT) from an electron-donor part of the molecule to the electron-accepting pyrimidine core upon photoexcitation. jst.go.jp The resulting excited state is more polar than the ground state, and its energy is stabilized to a greater extent in more polar solvents, leading to a red-shift in the emission spectrum.

This compound is a key intermediate for creating such functional dyes. The bromine atom can be readily substituted with various electron-donating groups or recognition moieties using palladium-catalyzed cross-coupling reactions. mdpi.com This synthetic versatility allows for the rational design of fluorescent probes that can detect specific analytes or changes in their microenvironment, such as viscosity or polarity. For example, attaching a receptor unit for a specific ion or molecule could lead to a probe that signals a binding event through a change in its fluorescence color or intensity.

The table below illustrates the solvatofluorochromic behavior of a representative pyrimidine-core π-system, showing the shift in emission wavelength in different solvents.

SolventPolarity (ET(30) kcal/mol)Emission Max (λem, nm)
n-Heptane31.1Blue Region
Toluene33.9Green Region
Dichloromethane40.7Orange Region

Data is illustrative for a donor-acceptor pyrimidine system to demonstrate the solvatofluorochromism concept. researchgate.net

Scaffolds for Supramolecular Chemistry

The rigid and well-defined three-dimensional structure of this compound makes it an excellent scaffold for the construction of complex supramolecular architectures. The interplay of directed intermolecular interactions enables the formation of highly ordered assemblies.

Star-shaped molecules, which consist of multiple conjugated "arms" linked to a central core, are of great interest for applications in organic electronics and photonics. rsc.org The pyrimidine ring is an effective core for such molecules due to its defined geometry and electronic properties. jst.go.jprsc.org

This compound can be envisioned as a precursor to a three-armed, star-shaped system. The three phenyl groups at the 2, 4, and 6 positions act as pre-installed arms. The bromine at the 5-position allows for a coupling reaction, such as a Suzuki-Miyaura coupling, to introduce a fourth, distinct arm. researchgate.net This strategy allows for the creation of dissymmetric star-shaped molecules with tailored properties. Alternatively, a 2,4,6-trihalopyrimidine core can be sequentially functionalized with phenyl groups and other conjugated arms to build up complex star-shaped structures. The resulting materials often exhibit unique photophysical properties and a tendency to self-organize into columnar or discotic liquid crystalline phases. rsc.org

The extended aromatic system of this compound, comprising the central pyrimidine ring and three peripheral phenyl groups, makes it highly amenable to forming ordered structures through π-stacking interactions. These non-covalent interactions are fundamental to molecular recognition and the bottom-up fabrication of functional nanomaterials.

The phenyl rings can interact with the aromatic systems of adjacent molecules in various geometries, including face-to-face and offset-stacked arrangements. nih.gov These interactions lead to the self-assembly of the molecules into one-dimensional stacks or two-dimensional sheets, which are crucial for charge transport in organic semiconductors. The planarity of the pyrimidine core and the steric influence of the twisted phenyl groups dictate the specific packing motif in the solid state, which in turn influences the bulk electronic and optical properties of the material.

Role as Intermediates in Complex Organic Synthesis

This compound serves as a key precursor for creating molecular diversity. The carbon-bromine bond at the 5-position is the primary reactive site for modification, particularly through transition-metal-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide array of functional groups, transforming the core scaffold into more complex derivatives.

The bromine atom at the C-5 position of the pyrimidine ring is amenable to substitution via numerous palladium-catalyzed cross-coupling reactions. myuchem.com This reactivity allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast library of 5-substituted-2,4,6-triphenylpyrimidine derivatives. The electron-deficient nature of the pyrimidine ring facilitates these transformations. myuchem.com

Key functionalization reactions include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the bromopyrimidine with various aryl or vinyl boronic acids or their esters. It is a widely used method for synthesizing biaryl and vinyl-substituted pyrimidines. researchgate.netnih.gov

Sonogashira Coupling: By reacting with terminal alkynes in the presence of palladium and copper(I) co-catalysts, an alkyne moiety can be introduced at the 5-position. sigmaaldrich.comlibretexts.org This is a fundamental method for creating arylalkynes, which are themselves versatile intermediates. researchgate.netnih.govnih.gov

Heck Coupling: The vinylation of the C-5 position can be achieved through reaction with various alkenes, providing access to styrenyl-type derivatives. researchgate.netclockss.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, coupling the bromopyrimidine with a wide range of primary and secondary amines. This is a crucial method for synthesizing aminopyrimidine derivatives. acs.orgresearchgate.net

Cyanation: The bromo group can be displaced by a cyanide group, often using copper or palladium catalysts, to yield the corresponding 5-cyano derivative. researchgate.net

The table below summarizes representative transformations starting from this compound.

Reaction TypeCoupling PartnerTypical Catalyst SystemProduct Class
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ / Base (e.g., K₃PO₄, Na₂CO₃)5-Aryl-2,4,6-triphenylpyrimidines
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N)5-Alkynyl-2,4,6-triphenylpyrimidines
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / Ligand (e.g., PPh₃) / Base5-Vinyl-2,4,6-triphenylpyrimidines
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃ / Ligand (e.g., XPhos) / Base (e.g., NaOtBu)5-Amino-2,4,6-triphenylpyrimidines
CyanationKCN or Zn(CN)₂Pd(PPh₃)₄ or CuI5-Cyano-2,4,6-triphenylpyrimidine

Beyond simple functionalization, this compound is a strategic starting material for the synthesis of more complex, fused heterocyclic systems. This is typically achieved through a two-stage process: an initial cross-coupling reaction to install a carefully chosen functional group at the 5-position, followed by an intramolecular cyclization reaction.

This "functionalize-and-cyclize" strategy opens pathways to novel polycyclic aromatic scaffolds that would be difficult to access through other means. For instance, a functional group introduced at the C-5 position can be designed to react with one of the pyrimidine ring nitrogens or with an ortho-position of an adjacent phenyl ring.

Potential synthetic routes to novel heterocycles include:

Synthesis of Fused Pyrazolo[1,5-a]pyrimidines: A Buchwald-Hartwig amination could be used to introduce a hydrazine (B178648) or a substituted amine, which could then undergo intramolecular condensation to form a fused pyrazole (B372694) ring. nih.govresearchgate.net

Cascade Amination/Heck Cyclization: The introduction of an alkenyl group via a Suzuki or Stille coupling, followed by amination at an ortho-position of one of the phenyl rings, could set the stage for an intramolecular Heck reaction, leading to fused polycyclic systems. This concept is analogous to the synthesis of azaindoles from aminobromopyridines. unl.pt

Dimroth Rearrangement Pathways: Introduction of an appropriate nitrogen-based nucleophile can lead to intermediates that undergo skeletal rearrangements, such as the Dimroth rearrangement, to yield isomeric fused systems like researchgate.netresearchgate.netrsc.orgtriazolo[1,5-c]pyrimidines. beilstein-journals.org

The following table outlines theoretical pathways for the construction of novel heterocyclic systems from this compound.

Target Heterocyclic SystemStep 1: Functionalization at C-5Step 2: Intramolecular CyclizationKey Transformation
Indolo[x,y-d]pyrimidinesSonogashira coupling with 2-ethynylanilinePalladium- or Gold-catalyzed hydroaminationIntramolecular C-N bond formation
Benzofuro[x,y-d]pyrimidinesSonogashira coupling with 2-ethynylphenolBase- or metal-catalyzed cyclizationIntramolecular C-O bond formation
Pyrimido[5,4-c]quinolinesBuchwald-Hartwig amination with 2-aminoarylketoneAcid-catalyzed Friedländer annulationFormation of a fused pyridine (B92270) ring
Thieno[x,y-d]pyrimidinesSuzuki coupling with 3-aminothiophene-2-boronic acidIntramolecular cyclization (e.g., Pictet-Spengler type)Formation of a fused thiophene-containing system

Mechanistic Investigations of Reactions Involving this compound

The synthetic utility of this compound is underpinned by the well-understood mechanisms of palladium-catalyzed cross-coupling reactions. wildlife-biodiversity.com While specific kinetic studies on the triphenyl-substituted compound are not extensively documented, the general mechanistic framework for aryl halides is directly applicable and provides a robust model for predicting reactivity and optimizing reaction conditions. illinois.edumit.edu

The catalytic cycle for most palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) involving this compound proceeds through three fundamental steps:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the C-Br bond of the pyrimidine. This is often the rate-determining step. The reactivity of the C-X bond generally follows the trend I > Br > Cl, making the bromo-substituted compound a good balance of reactivity and stability. wikipedia.org This step results in a square planar Pd(II) complex.

Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck):

In a Suzuki reaction, the organoboron reagent, activated by a base, transfers its organic moiety to the palladium center, displacing the bromide ion in a process called transmetalation.

In a Heck reaction, the alkene coordinates to the Pd(II) center and then inserts into the Pd-C bond.

Reductive Elimination or β-Hydride Elimination:

In Suzuki and Sonogashira reactions, the two organic groups on the palladium complex couple and are expelled from the coordination sphere in a step known as reductive elimination. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

In the Heck reaction, a β-hydride elimination occurs, forming the C=C double bond of the product and a palladium-hydride species, which then regenerates the Pd(0) catalyst in the presence of a base.

The efficiency of this catalytic cycle is highly dependent on the choice of ligands, solvent, and base, which influence the stability of intermediates and the rates of each elementary step. illinois.edunih.gov For example, bulky, electron-rich phosphine (B1218219) ligands are known to facilitate both the oxidative addition and reductive elimination steps, which is crucial for coupling sterically hindered or electron-deficient substrates. nih.gov

Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling
StepDescriptionKey IntermediatesInfluencing Factors
1. Oxidative Addition The active Pd(0) catalyst inserts into the C-Br bond.[L₂Pd(0)] → [L₂Pd(II)(Py)(Br)]Ligand electronics and sterics, C-X bond strength.
2. Transmetalation The organic group from the coupling partner (e.g., R' from R'-BY₂) replaces the halide on the Pd(II) center.[L₂Pd(II)(Py)(Br)] → [L₂Pd(II)(Py)(R')]Nature of the organometallic reagent, base, and additives (e.g., salts).
3. Reductive Elimination The two organic groups couple and are released, regenerating the Pd(0) catalyst.[L₂Pd(II)(Py)(R')] → [L₂Pd(0)] + Py-R'Ligand sterics, electronic nature of coupling partners.

Future Perspectives and Challenges in Research

Development of Sustainable and Green Synthetic Routes

A significant challenge in the synthesis of complex molecules like 5-Bromo-2,4,6-triphenylpyrimidine is the reliance on conventional methods that often involve harsh conditions and generate substantial waste. The future of its synthesis lies in the adoption of green chemistry principles to create more sustainable and environmentally friendly processes.

Key strategies in this domain include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step, offer a highly efficient route to complex products. rasayanjournal.co.in Developing MCRs for this compound would significantly reduce reaction times, energy consumption, and waste generation. rasayanjournal.co.in

Green Solvents and Catalysts: The use of magnetized deionized water or other eco-friendly solvents can replace traditional volatile organic compounds. researchgate.net Furthermore, the development and application of reusable catalysts, such as nano ZnO or heteropolyacids, are crucial for sustainable synthesis. researchgate.netresearchgate.net

Alternative Energy Sources: Techniques like microwave irradiation and ultrasonication are being explored to accelerate reaction rates and improve yields, often under solvent-free conditions. rasayanjournal.co.ineurjchem.comresearchgate.net These methods offer a greener alternative to conventional heating. rasayanjournal.co.in

The following table summarizes some green chemistry approaches applicable to pyrimidine (B1678525) synthesis:

Green Chemistry ApproachDescriptionPotential Advantages
Multicomponent ReactionsThree or more reactants in a single step.Higher efficiency, reduced waste, shorter reaction times. rasayanjournal.co.in
Green SolventsUse of water or biodegradable solvents.Reduced environmental impact, lower toxicity. researchgate.net
Reusable CatalystsCatalysts that can be recovered and reused.Lower cost, reduced waste. acs.org
Microwave/UltrasoundUse of alternative energy sources.Faster reactions, higher yields, often solvent-free. rasayanjournal.co.ineurjchem.com

Exploration of Novel Catalytic Transformations

The bromine atom at the 5-position of the pyrimidine ring serves as a versatile handle for a variety of catalytic transformations, enabling the synthesis of a diverse range of derivatives. Future research will likely focus on expanding the repertoire of catalytic methods applicable to this scaffold.

A primary area of interest is the continued development of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.net These reactions allow for the introduction of various aryl or heteroaryl groups at the C5 position, providing a powerful tool for modifying the compound's electronic and photophysical properties. mdpi.comresearchgate.net Research is ongoing to optimize reaction conditions, particularly for challenging substrates, and to develop more active and stable catalyst systems. uzh.ch

Furthermore, photoredox catalysis presents a promising frontier for the functionalization of this compound. beilstein-journals.org This approach utilizes light to drive chemical reactions, often under mild conditions. It can be employed for C-H arylation or controlled dehalogenation, offering new pathways for derivatization that are complementary to traditional methods. beilstein-journals.org The ability to achieve chromoselective substitutions on polyhalogenated substrates by tuning the wavelength of light suggests a high degree of control is possible. beilstein-journals.org

Integration into Advanced Functional Materials and Devices

The triphenylpyrimidine core is known for its luminescent properties, making its derivatives, including this compound, attractive candidates for advanced functional materials. researchgate.net A key challenge and future perspective is the strategic integration of these molecules into functional devices, particularly in the field of organic electronics.

Researchers are investigating the use of 2,4,6-triphenylpyrimidine (B189489) derivatives as blue emitters in organic light-emitting diodes (OLEDs) . researchgate.net These compounds can exhibit high fluorescence quantum yields, which is a critical parameter for efficient light emission. researchgate.netresearchgate.net The bromo-substituent can be used to further modify the molecular structure, for instance, through cross-coupling reactions, to fine-tune the emission color, thermal stability, and charge transport properties of the resulting materials. researchgate.net

The structure-property relationships in these materials are a subject of intense study. The introduction of different electron-donating or electron-withdrawing groups onto the phenyl rings can significantly alter the molecule's electronic characteristics and, consequently, its performance in a device. researchgate.net

Computational Design and Prediction of Novel Derivatives

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for understanding and predicting the properties of molecules like this compound. epstem.net This approach allows for the in-silico design of novel derivatives with desired characteristics before their synthesis, saving significant time and resources. biotech-asia.org

Future research will increasingly rely on computational methods to:

Predict Electronic Properties: DFT calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap between them, and other electronic parameters. epstem.net These values are crucial for predicting a molecule's chemical reactivity, stability, and potential utility in electronic applications. epstem.netwjarr.com

Guide Synthesis: By modeling reaction pathways and transition states, computational studies can help in the design of more efficient synthetic routes.

Screen for Biological Activity: For applications in medicinal chemistry, molecular docking and other in-silico screening methods can predict the binding affinity of pyrimidine derivatives to biological targets, such as enzymes or receptors. biotech-asia.orgwjarr.commdpi.comrsc.org This allows for the rational design of new potential therapeutic agents. biotech-asia.orgmdpi.comrsc.orgfrontiersin.orgacs.org

The following table illustrates the types of data that can be obtained from DFT calculations for pyrimidine derivatives:

Calculated PropertySignificance
HOMO EnergyRelates to the electron-donating ability of the molecule. epstem.net
LUMO EnergyRelates to the electron-accepting ability of the molecule. epstem.net
HOMO-LUMO GapIndicates the chemical reactivity and kinetic stability. epstem.netwjarr.com
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution and predicts reactive sites. nih.govmdpi.com
Reactivity DescriptorsQuantify concepts like electronegativity and chemical hardness. wjarr.com

By integrating these computational approaches with experimental work, researchers can accelerate the discovery and development of new this compound derivatives with tailored functionalities for a wide range of applications.

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